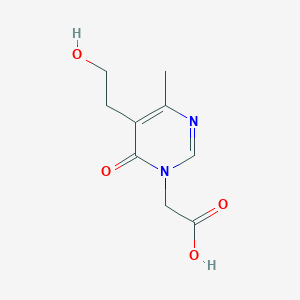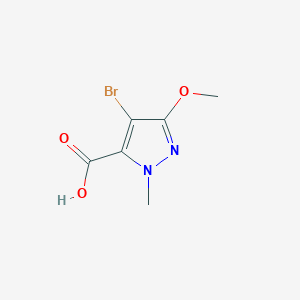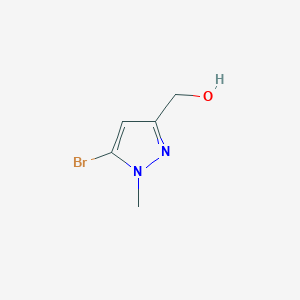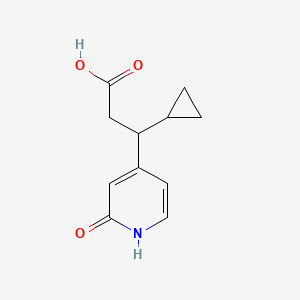![molecular formula C13H9BrN4O2 B15055965 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B15055965.png)
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is a heterocyclic compound that features a benzo[d]oxazole core substituted with a 5-bromopyridin-3-yl group and a carbohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the Benzo[d]oxazole Core: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the 5-Bromopyridin-3-yl Group: This step often involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, using 5-bromopyridine as a starting material.
Addition of the Carbohydrazide Moiety: This can be done through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxides or other oxygen-containing derivatives.
Reduction: This can result in the removal of the bromine atom or reduction of the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazole
- 2-(5-Bromopyridin-3-yl)oxazole
Uniqueness
2-(5-Bromopyridin-3-yl)benzo[d]oxazole-5-carbohydrazide is unique due to the presence of both the benzo[d]oxazole core and the carbohydrazide moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Propriétés
Formule moléculaire |
C13H9BrN4O2 |
|---|---|
Poids moléculaire |
333.14 g/mol |
Nom IUPAC |
2-(5-bromopyridin-3-yl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C13H9BrN4O2/c14-9-3-8(5-16-6-9)13-17-10-4-7(12(19)18-15)1-2-11(10)20-13/h1-6H,15H2,(H,18,19) |
Clé InChI |
BFVXZRQIWYEYOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)NN)N=C(O2)C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dimethoxy-3-(pyrrolidin-1-ylmethyl)benzo[d]isoxazole](/img/structure/B15055890.png)

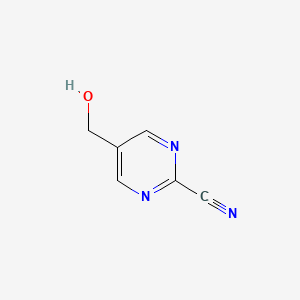
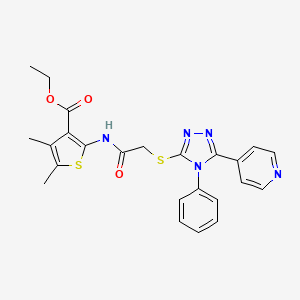

![5-(Cyclopropylmethyl)-4-oxo-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B15055932.png)
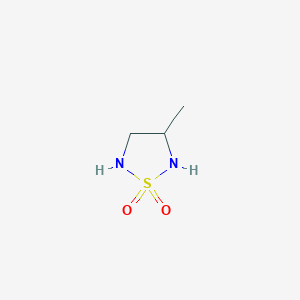
![2-(4-Bromophenyl)-7-chloro-2H-pyrazolo[3,4-D]pyridazine](/img/structure/B15055943.png)
